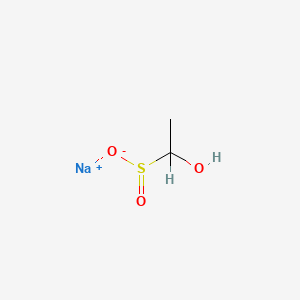
5-Methyltetrahydropteroic acid
Vue d'ensemble
Description
5-Methyltetrahydropteroic acid (5-MTHF) is a naturally occurring form of folate, a B-vitamin that is essential for DNA synthesis, repair, and methylation. It is involved in a variety of metabolic pathways, including the synthesis of neurotransmitters, nucleotides, and amino acids. 5-MTHF is also important for fetal development and plays a role in preventing birth defects.
Applications De Recherche Scientifique
Food Fortification
L-5-MTHF is used as an alternative to folic acid in foods, including dietary supplements . It is better suited than folic acid for the vitamin enrichment of foods .
Dietary Supplements
L-5-MTHF is used as an ingredient in dietary supplements . It is intended for use in dry crystalline or microencapsulated form .
Bioavailability and Bioefficacy
Tests with L-5-MTHF have shown that it has a similar or slightly higher bioavailability and bioefficacy than folic acid . This makes it a more effective source of folate in the human body.
Stability in Foodstuffs
L-5-MTHF in microencapsulated form, preferably with ascorbate as an antioxidant, has been shown to have long-term stability in a variety of foodstuffs . This makes it a practical choice for food fortification.
Nutritional Products Verification
L-5-MTHF is used in the verification of supplemental nutritional products . A simple method for the verification of supplemental L-5-MTHF in nutritional products is described .
Folate Source in Food Supplements
L-5-MTHF is used as a source of folate added for nutritional purposes to food supplements . The European Food Safety Authority (EFSA) has provided a scientific opinion on the safety of L-5-MTHF when added for nutritional purposes to food supplements .
Mécanisme D'action
Target of Action
5-Methyltetrahydropteroic acid, also known as 5-methyltetrahydrofolic acid, primarily targets the enzyme methylenetetrahydrofolate reductase . This enzyme plays a crucial role in the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate . The compound is also used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases, also known as methionine synthases .
Mode of Action
5-Methyltetrahydropteroic acid acts as both a cofactor and substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolate-homocysteine S-methyltransferase . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate .
Biochemical Pathways
The compound is involved in the folate metabolic pathway. It is generated from dietary folates and folic acid before being released into the circulation . Once inside cells, it undergoes metabolic conversions to polyglutamate forms for tissue retention . It plays a crucial role in folate metabolism, serving as a transport form for various intracellular metabolic processes .
Pharmacokinetics
5-Methyltetrahydropteroic acid is absorbed in the proximal small intestine through the proton coupled folate transporter . It circulates either freely or loosely bound to plasma proteins . The primary transporter for 5-Methyltetrahydropteroic acid and other reduced folates in plasma is the reduced folate carrier-1 . Bioavailability studies have provided strong evidence that 5-Methyltetrahydropteroic acid is at least as effective as folic acid in improving folate status .
Result of Action
The action of 5-Methyltetrahydropteroic acid results in the recycling of homocysteine back to methionine . This process is crucial for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine .
Action Environment
The action of 5-Methyltetrahydropteroic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as L-5-Methyltetrahydropteroic acid is susceptible to thermal degradation . Therefore, it is necessary to assess its stability parameters to ensure that a supplement is efficacious and provides the desired dosage .
Propriétés
IUPAC Name |
4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-21-10(6-17-9-4-2-8(3-5-9)14(23)24)7-18-12-11(21)13(22)20-15(16)19-12/h2-5,10,17H,6-7H2,1H3,(H,23,24)(H4,16,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWMSJBVHBZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyltetrahydropteroic acid | |
CAS RN |
4349-41-1 | |
| Record name | 5-Methyltetrahydropteroic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYLTETRAHYDROPTEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NS5UUE84Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-7-trifluoromethylimidazo[1,2-c]pyrimidine](/img/structure/B3190473.png)






![16-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B3190518.png)


